molecular formula C15H21N5O2S B1193706 Thioguanine-18

Thioguanine-18

货号: B1193706
分子量: 335.426
InChI 键: HIJYUUHMNCHCQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thioguanine-18 is a novel potent denv2-ns2b/ns3pro inhibitor

科学研究应用

Efficacy in Various Cancers

Thioguanine has been investigated for its potential in treating several types of cancer, particularly those with MTAP deficiency. Notable findings include:

  • Leukemias and Lymphomas : Clinical studies have demonstrated that thioguanine can be more effective than other thiopurines like 6-mercaptopurine in treating acute lymphoblastic leukemia (ALL) .
    • Case Study : A randomized trial showed that patients treated with thioguanine had significantly better event-free survival rates compared to those on 6-mercaptopurine.
  • Solid Tumors : Research indicates promising results for thioguanine in solid tumors such as glioblastoma and pancreatic cancer. The combination of thioguanine with methylthioadenosine has shown substantial tumor shrinkage in xenograft models .
  • Combination Therapies : Studies suggest that combining thioguanine with other agents (e.g., methotrexate) may enhance its antitumor effects, particularly in MTAP-deficient tumors .

Data Table: Efficacy of Thioguanine in Cancer Trials

Cancer TypeStudy TypeOutcomeReference
Acute Lymphoblastic LeukemiaRandomized TrialBetter event-free survival with thioguanine
GlioblastomaXenograft ModelSignificant tumor shrinkage
Pancreatic CancerXenograft ModelTumor growth inhibition

Applications in Inflammatory Bowel Disease

Thioguanine has also been explored for its effectiveness in inflammatory bowel disease (IBD), particularly Crohn's disease and ulcerative colitis.

Clinical Effectiveness

A recent study involving 114 patients demonstrated that thioguanine therapy was clinically effective in 53% of patients after 12 months. The treatment was well-tolerated, with a majority of patients remaining on therapy throughout the follow-up period .

Adverse Effects

While generally safe, some patients experienced mild adverse events:

  • Grade 1 or 2 Events : Reported in 44% of patients.
  • Serious Events : Included infections and myelosuppression but were manageable without hospitalization .

Data Table: Effectiveness of Thioguanine in IBD

ParameterValue
Patients Included114
Clinical Effectiveness (12 months)53%
Adverse Events44% (grade 1 or 2)
Treatment DurationMedian of 25 months

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Thioguanine-18 with high purity for research applications?

Q. What in vitro assays are most appropriate for evaluating this compound’s mechanism of action in cancer models?

  • Methodological Answer : Use cell viability assays (e.g., MTT or CellTiter-Glo) with IC50_{50} calculations, complemented by flow cytometry for apoptosis/necrosis differentiation. Include positive controls (e.g., cisplatin) and validate results across multiple cell lines (e.g., HeLa, MCF-7). Ensure dose-response curves are statistically validated using nonlinear regression models .

Q. How should researchers address batch-to-batch variability in this compound’s spectroscopic data during quality control?

  • Methodological Answer : Implement standardized calibration protocols for instruments (e.g., NMR shimming, MS tuning). Cross-validate results with independent techniques (e.g., FTIR for functional groups, X-ray crystallography for structural confirmation). Document deviations >2% and investigate solvent impurities or hydration states .

Advanced Research Questions

Q. How can contradictory results between this compound’s cytotoxicity in 2D vs. 3D cell culture models be systematically analyzed?

  • Methodological Answer : Conduct a comparative study using identical cell lines and treatment durations. Assess penetration efficiency in 3D spheroids via confocal microscopy with fluorescent analogs. Apply multivariate analysis to isolate variables (e.g., oxygen gradient, nutrient diffusion). Reconcile contradictions by testing intermediate models (e.g., organoids) . Example Workflow:

  • Step 1 : Replicate 2D/3D experiments with matched seeding densities.
  • Step 2 : Quantify drug uptake via LC-MS.
  • Step 3 : Use ANOVA to identify significant factors (p<0.05).

Q. What strategies resolve discrepancies in this compound’s reported metabolic stability across species (e.g., murine vs. human hepatocytes)?

  • Methodological Answer : Perform interspecies cytochrome P450 inhibition assays and correlate with in silico docking studies (e.g., AutoDock Vina). Validate findings using humanized liver mouse models. Address outliers by analyzing enzyme kinetics (Km_m, Vmax_{max}) and co-factor dependencies .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs while minimizing confounding variables?

  • Methodological Answer : Use a modular synthesis approach to vary substituents systematically (e.g., halogens at C2/C6). Employ high-throughput screening with standardized assay conditions. Apply QSAR models (e.g., CoMFA) to predict bioactivity and validate with crystallographic data. Exclude analogs with solubility <50 μM to avoid false negatives .

Q. Data Interpretation & Validation

Q. What statistical methods are recommended for reconciling conflicting dose-response data in this compound’s preclinical studies?

  • Methodological Answer : Use bootstrapping to assess confidence intervals for IC50_{50} values. Apply Grubbs’ test to identify outliers. For inter-lab variability, conduct meta-analysis with random-effects models. Report effect sizes (Cohen’s d) to quantify practical significance over statistical significance .

Q. How should researchers validate this compound’s target engagement in complex biological systems (e.g., tumor microenvironments)?

  • Methodological Answer : Utilize photoaffinity labeling with 18^{18}F-radiolabeled probes and pull-down assays coupled with LC-MS/MS for target identification. Confirm specificity using CRISPR knockouts and competitive inhibition assays .

Q. Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility of this compound’s pharmacokinetic data across independent studies?

  • Methodological Answer : Adopt the "TRIPOD" guidelines for predictive model reporting. Share raw data (e.g., plasma concentration-time curves) in public repositories. Standardize sampling intervals and bioanalytical methods (e.g., ELISA vs. LC-MS) .

Q. How can researchers ethically address failures to replicate this compound’s reported anti-metastatic effects in vivo?

  • Methodological Answer :
    Publish negative results with detailed protocols (e.g., dosing schedules, animal strain metadata). Conduct a blinded multi-center trial to eliminate operator bias. Use open-source platforms like Zenodo for transparent data sharing .

属性

分子式

C15H21N5O2S

分子量

335.426

IUPAC 名称

S-2-(pentanamido)-9H-purin-6-yl pentanethioate

InChI

InChI=1S/C15H21N5O2S/c1-3-5-7-10(21)18-15-19-13-12(16-9-17-13)14(20-15)23-11(22)8-6-4-2/h9H,3-8H2,1-2H3,(H2,16,17,18,19,20,21)

InChI 键

HIJYUUHMNCHCQM-UHFFFAOYSA-N

SMILES

CCCCC(SC1=C2N=CNC2=NC(NC(CCCC)=O)=N1)=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

TG-18;  TG 18;  TG18;  Compound 18

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Thioguanine-18
Thioguanine-18
Thioguanine-18
Thioguanine-18
Thioguanine-18
Thioguanine-18

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。